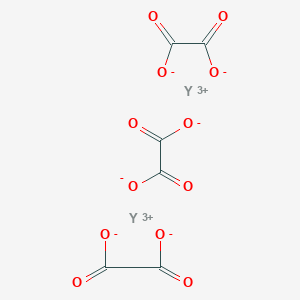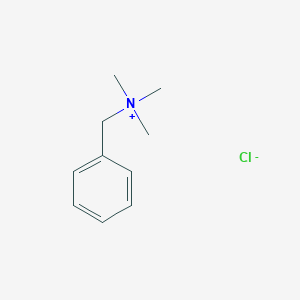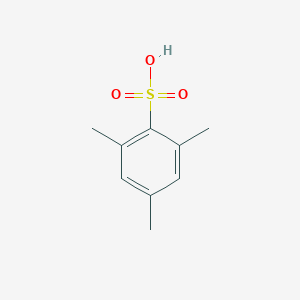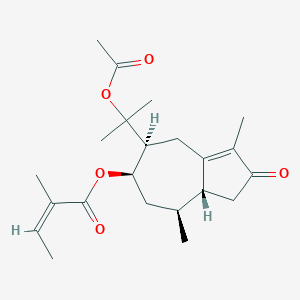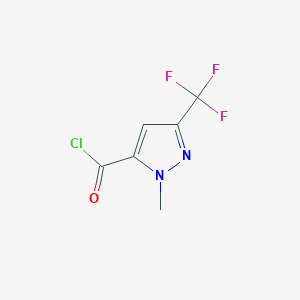
1-Methyl-3-(Trifluormethyl)-1H-pyrazol-5-carbonylchlorid
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride . For instance, certain conditions may enhance or inhibit its interaction with target molecules, alter its stability, or affect its pharmacokinetic properties.
Vorbereitungsmethoden
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The mixture is then separated based on boiling point differences. The desired compound can be further functionalized through lithiation and electrophilic trapping .
Industrial production methods often involve scaling up these reactions and optimizing conditions to achieve high yields and purity. Techniques such as flow chemistry and continuous processing are employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Bromination: Bromination of the compound using N-bromosuccinimide (NBS) under mild conditions is a common reaction.
Common reagents used in these reactions include lithium diisopropylamide (LDA), NBS, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other trifluoromethylated pyrazoles, such as:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but differs in the position of the trifluoromethyl group, leading to different chemical properties and reactivity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group, which imparts different reactivity and applications.
The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride lies in its specific substitution pattern and the presence of the carbonyl chloride group, which makes it a versatile intermediate for further chemical transformations .
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFQFMBCLCVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563846 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129768-24-7 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
